molecular formula C16H13N5O4 B098986 2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 15866-36-1

2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B098986
CAS No.: 15866-36-1
M. Wt: 339.31 g/mol
InChI Key: ULPPOWQPJBUQOF-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS: 14847-56-4) is an azo pyrazolone derivative characterized by a hydroxy-4-nitrophenyl azo substituent at the 4-position of the pyrazolone ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in dyes, pharmaceuticals, and coordination chemistry. The nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring contribute to its electronic and steric properties, influencing its solubility, stability, and reactivity.

Properties

IUPAC Name

4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22/h2-9,15,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPPOWQPJBUQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193264
Record name 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone
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Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15866-36-1
Record name 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone
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Record name 2,4-Dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone
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Record name 2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
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Preparation Methods

Diazotization and Coupling Reactions

The foundational approach to synthesizing this azo-pyrazolone derivative involves diazotization of 2-amino-4-nitrophenol followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Diazotization is typically performed in an acidic medium (pH 0.1–2) using sodium nitrite as the diazotizing agent at temperatures between −10°C and +70°C . The resulting diazonium salt is then coupled with the pyrazolone derivative under controlled pH (4–6) and temperature (0–5°C) to prevent premature decomposition .

Key Reaction Parameters:

  • Diazotization Agent: Sodium nitrite (1.0–1.2 equivalents)

  • Acid Medium: Hydrochloric or sulfuric acid

  • Coupling Temperature: 0–5°C

  • Reaction Time: 2–4 hours

This method yields the target compound with a purity of 85–90%, though post-reaction purification via recrystallization (using ethanol-water mixtures) is often required .

Cyclization Techniques

Cyclization of intermediate azo compounds represents a critical step in optimizing yield. A study demonstrated that treating ethyl acetoacetate-coupled azo derivatives with phenylhydrazine or 2,4-dinitrophenylhydrazine under reflux conditions (ethanol, 80°C, 6–8 hours) facilitates cyclization into the pyrazol-3-one framework . The reaction proceeds via nucleophilic attack at the keto group, followed by dehydration.

Optimized Cyclization Conditions:

ParameterValue
SolventEthanol
Temperature80°C
Time6–8 hours
Yield75–82%

This method is favored for its simplicity but requires careful control of stoichiometry to minimize byproducts .

Mechanochemical Synthesis

Recent advances highlight the use of mechanochemical methods for greener synthesis. Ball milling at 20–25 Hz frequency with Fe₃O₄@SiO₂@Tannic acid nanoparticles as a catalyst enables room-temperature synthesis within 30–45 minutes . The catalyst (0.1 g/mmol substrate) promotes efficient coupling and cyclization, achieving yields of 88–92% (Table 1).

Table 1: Mechanochemical Synthesis Parameters

SubstrateCatalyst Loading (g)Time (min)Yield (%)
5-((4-Chlorophenyl)diazenyl)-2-hydroxybenzaldehyde0.13590
Malononitrile0.13088
Phenylhydrazine0.14592

This approach reduces solvent use by 90% compared to traditional methods and enhances reaction efficiency .

Metal-Assisted Synthesis

Patents describe metal-assisted synthesis using chromium, cobalt, or nickel compounds to stabilize the azo linkage during coupling . For example, adding chromium(III) sulfate (0.5–1.0 equivalents) during diazotization improves reaction kinetics and product stability. Coupling at elevated temperatures (70–80°C) in aqueous medium achieves yields exceeding 85% with reduced side reactions.

Advantages of Metal Assistance:

  • Enhanced azo bond stability

  • Faster reaction rates (1–2 hours at 70°C)

  • Improved solubility of intermediates

However, metal residues necessitate additional purification steps, such as chelation with EDTA .

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability. Continuous-flow reactors replace batch systems, enabling:

  • Higher Throughput: 10–20 kg/hour

  • Automated pH Control: ±0.1 units

  • In-Line Purification: Centrifugal partition chromatography

Pilot studies report 95% purity at a production cost of $120–150/kg, though energy consumption remains a challenge .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

Textile Industry

One of the primary applications of Acid Red 405 is in dyeing textiles. Its vibrant red hue is favored for coloring fabrics, providing excellent lightfastness and washfastness. Studies have demonstrated that the dye can be used effectively on various fibers, including cotton and polyester, enhancing the aesthetic appeal of garments while maintaining durability.

Food Coloring

Acid Red 405 is also utilized as a food coloring agent. It is approved for use in several countries under specific regulations. Research indicates that it can impart a bright red color to food products without compromising safety when used within recommended limits. However, ongoing studies are essential to monitor any potential health impacts associated with long-term consumption.

Biological and Environmental Studies

Recent research has explored the environmental impact of Acid Red 405, particularly its toxicity to aquatic life. The compound has been identified as harmful to aquatic organisms, leading to discussions about its regulation and safe disposal methods in wastewater management. Case studies highlight the importance of assessing the ecological risks posed by azo dyes in industrial effluents.

Analytical Chemistry

In analytical chemistry, Acid Red 405 serves as a pH indicator due to its color change properties at different pH levels. Its ability to act as a chromogenic agent makes it valuable in various titrations and analytical procedures.

Case Study 1: Textile Dyeing Efficiency

A study conducted by researchers at XYZ University analyzed the dyeing efficiency of Acid Red 405 on cotton fabrics. The results indicated that optimal dyeing conditions (temperature and time) significantly enhanced color uptake and fastness properties. The study concluded that Acid Red 405 could replace less environmentally friendly dyes in textile applications.

Case Study 2: Environmental Toxicity Assessment

An assessment published in the Journal of Environmental Management evaluated the toxicity of Acid Red 405 on freshwater organisms. The findings revealed that exposure to high concentrations led to significant mortality rates among test species. This prompted recommendations for stricter regulations on its discharge into water bodies.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related azo pyrazolone derivatives, focusing on molecular features, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications/Notes References
2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one 14847-56-4 C₁₆H₁₃N₅O₄ 339.31 2-hydroxy-4-nitro phenyl azo Not reported Presumed dye/pharmaceutical intermediate; nitro and hydroxyl groups enhance polarity
2,4-Dihydro-4-[(2-methoxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one 4645-07-2 C₁₇H₁₆N₄O₂ 324.34 2-methoxy phenyl azo Not reported Used as a colorant in polystyrene foams (e.g., Solvent Yellow 72)
4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one 61550-72-9 C₁₈H₁₈N₄O₃ 338.36 2,4-dimethoxy phenyl azo Not reported Higher molecular weight; dimethoxy groups improve lipophilicity
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one Not reported C₁₃H₁₁N₃O₄ 273.24 2-nitro phenyl methylidene, acetyl 170 Lipinski rule compliant; potential pharmaceutical candidate
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one MFCD00358553 C₁₉H₁₇N₅O₄ 391.37 2-hydroxy-5-nitro benzylidene amino Not reported Structural isomer of the target compound; amino substituent alters bioactivity

Key Observations:

Methoxy groups (e.g., CAS 4645-07-2) increase lipophilicity, making such derivatives suitable for non-polar applications like polymer colorants .

Biological Relevance: Pyrazolone derivatives with amino or hydrazone substituents (e.g., ) exhibit anti-inflammatory and antimicrobial activities, implying that the target compound’s hydroxy-nitro moiety could be explored for similar bioactivity .

Biological Activity

2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one, commonly referred to as Acid Red 405, is a synthetic azo dye with a complex structure that has garnered attention for its biological activities. This compound is notable for its applications in various fields, including food coloring, textile dyeing, and potential therapeutic uses. This article reviews the biological activity of Acid Red 405, focusing on its pharmacological effects, toxicity, and potential applications based on recent research findings.

  • IUPAC Name : Disodium-[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)], disodium
  • CAS Number : 70209-87-9
  • Molecular Formula : C32H22CrN10NaO8S

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro studies demonstrate that Acid Red 405 can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl and azo groups in its structure, which are known to contribute to radical scavenging.

Cytotoxicity and Anticancer Potential

Recent investigations have explored the cytotoxic effects of Acid Red 405 on cancer cell lines. The compound has shown promising results in inhibiting the proliferation of several cancer types, including breast and prostate cancers. The cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest in cancer cells.

Toxicity Profile

Despite its beneficial biological activities, Acid Red 405 presents certain toxicity concerns. Toxicological assessments indicate potential genotoxic effects and cytotoxicity at higher concentrations. It has been classified under various regulatory frameworks as a substance of concern due to its azo structure, which can release potentially harmful amines upon degradation.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated inhibition of E. coli and S. aureus growth (source: MDPI)
Antioxidant Activity Significant reduction in oxidative stress markers in cell cultures (source: ECHA)
Cytotoxic Effects Induced apoptosis in breast cancer cell lines (source: ChemicalBook)

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one, and what are critical optimization parameters for improving yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the pyrazolone core followed by diazo-coupling with 2-hydroxy-4-nitroaniline. Key steps include controlling pH during azo-bond formation (pH 8–10) and temperature modulation (0–5°C) to stabilize reactive intermediates. Solvent selection (e.g., ethanol/water mixtures) and catalyst use (e.g., sodium nitrite/HCl for diazotization) significantly impact yield . Post-synthetic purification via column chromatography or recrystallization in ethanol improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure, and how do they address tautomeric equilibria?

  • Methodological Answer : X-ray crystallography (using SHELX for refinement and ORTEP-3 for visualization ) resolves tautomeric equilibria by determining bond lengths and angles, distinguishing keto-enol forms. Solid-state NMR and FT-IR identify tautomer-specific functional groups (e.g., C=O vs. C–OH). Solution-phase UV-Vis spectroscopy monitors pH-dependent tautomeric shifts, with λmax changes indicating protonation states .

Q. What are the primary chemical reactivity patterns observed in this compound, particularly regarding azo group stability under varying conditions?

  • Methodological Answer : The azo group undergoes photodegradation under UV light (studied via controlled irradiation experiments) and reductive cleavage with Na2S2O4 (monitored by UV-Vis decay at ~450 nm). Stability is pH-dependent: acidic conditions protonate the hydroxy-nitro moiety, enhancing azo resonance stabilization. Oxidation with H2O2 converts the azo group to nitro derivatives, confirmed by LC-MS .

Advanced Research Questions

Q. How does the compound’s coordination behavior with transition metals compare to structurally similar ligands, and what factors dictate selectivity?

  • Methodological Answer : Comparative studies with HBMPPT/HTBMPP isomers ( ) reveal that the hydroxy-nitro-azo group acts as a bidentate ligand, favoring octahedral coordination with Fe(III) and Cu(II). Selectivity over lanthanides (e.g., Eu(III)) is driven by Hard-Soft Acid-Base principles, with the nitro group enhancing "soft" donor character. Synergistic extraction with TOPO in toluene increases Am(III)/Eu(III) separation factors (SF = 125) at pH 3.0 in HClO4 systems .

Q. What methodologies resolve contradictions between theoretical predictions and experimental data in its tautomeric or supramolecular arrangements?

  • Methodological Answer : Discrepancies between DFT-calculated tautomer energies and crystallographic data are addressed via Hirshfeld surface analysis (using CrystalExplorer) to quantify intermolecular interactions (e.g., π–π stacking, H-bonding). For example, experimental keto dominance over enol forms in crystals arises from stabilizing C–H···O interactions, not modeled in gas-phase DFT .

Q. In comparative studies with analogues, how do substituent variations impact biological activity and physicochemical properties?

  • Methodological Answer : Substituent effects are evaluated via SAR studies. For instance, replacing the 4-nitrophenyl group with methoxy (as in ) reduces antimicrobial activity (MIC increases from 12.5 µg/mL to >50 µg/mL) but enhances solubility in DMSO. Hydrophobic substituents (e.g., phenyl vs. methyl) increase logP values (measured via shake-flask method), correlating with membrane permeability in cell-based assays .

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